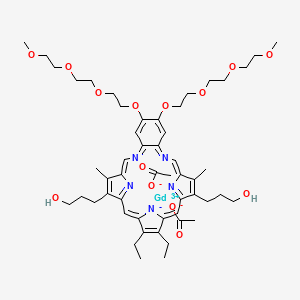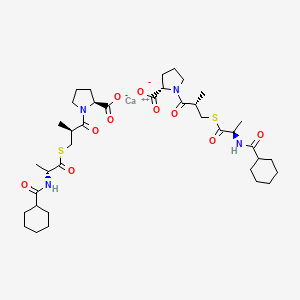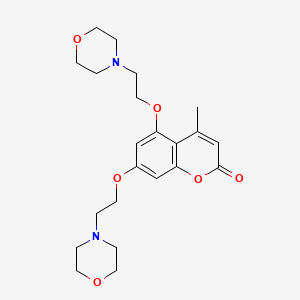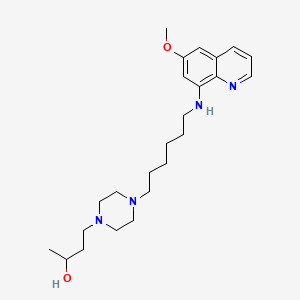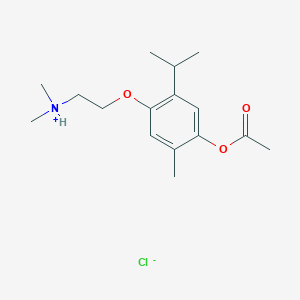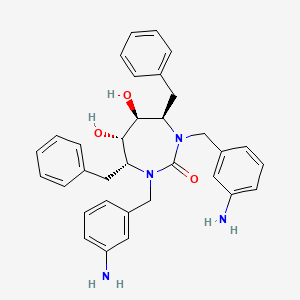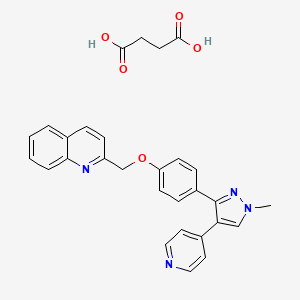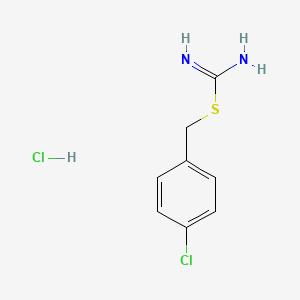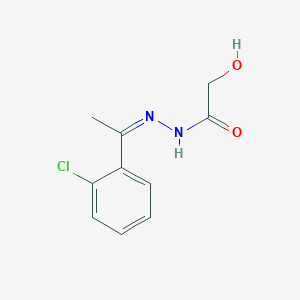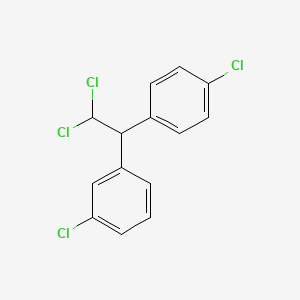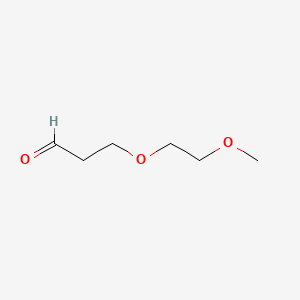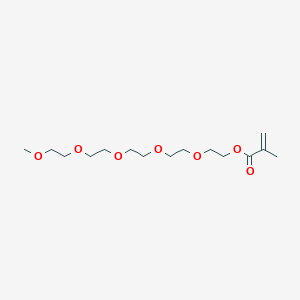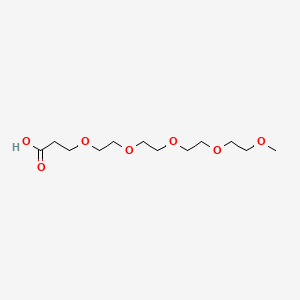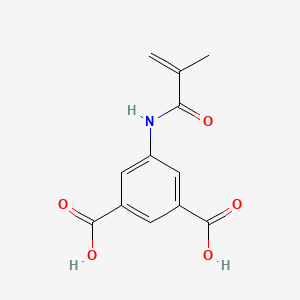
5-(Methacryloylamino)isophthalic acid
Descripción general
Descripción
5-(Methacryloylamino)isophthalic acid is a compound with the molecular formula C12H11NO5 . It is also known by other names such as 5-Methacrylamidoisophthalic acid and MS 15203 . The compound has a molecular weight of 249.22 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 5-(2-methylprop-2-enoylamino)benzene-1,3-dicarboxylic acid . The InChI string and the Canonical SMILES for the compound are also provided .Physical And Chemical Properties Analysis
The compound has a molecular weight of 249.22 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . The exact mass and the monoisotopic mass are both 249.06372245 g/mol . The topological polar surface area is 104 Ų .Aplicaciones Científicas De Investigación
Polymer Synthesis and Properties
5-(Methacryloylamino)isophthalic acid serves as a monomer in the synthesis of polymers with specific structural features and functionalities. The synthesis of polymerizable dendrimers, for instance, involves the use of 5-(N-methacrylamino)isophthalic acid to create branched polymers with ester groups, which are optically active and possess a range of polymerization degrees. These polymers find applications in various fields due to their unique physical and chemical properties (Draheim & Ritter, 1995).
Photoluminescent Materials
Compounds derived from phthalic acid diesters, including modifications of 5-(Methacryloylamino)isophthalic acid, have been explored for their photoluminescent properties. These materials exhibit efficient blue emission in solid states, making them potential candidates for use in optoelectronic devices and as fluorophores for scientific research applications. The ability to fine-tune the emission color through molecular modifications opens up possibilities for customized materials suited to specific needs (Shimizu & Tamagawa, 2015).
Photoactive Polyamides
The development of photoactive polyamides from 5-(3-acetoxynaphthoylamino)isophthalic acid illustrates the adaptability of 5-(Methacryloylamino)isophthalic acid derivatives in creating materials with specialized functions. These polyamides, synthesized under microwave irradiation, demonstrate significant thermal stability and photoluminescence, suggesting their utility in advanced material applications where these properties are desirable (Mallakpour & Rafiee, 2007).
Drug Delivery Systems
Methacrylic-based copolymers, potentially utilizing derivatives of 5-(Methacryloylamino)isophthalic acid, have been investigated for their application in drug delivery systems. These materials exhibit pH-sensitive behavior conducive to targeted drug release, such as in colon cancer therapy. The incorporation of 5-Fluorouracil into these copolymers demonstrates the potential for creating efficient and targeted drug delivery mechanisms, leveraging the unique properties of the methacrylic backbone for controlled release (Ashwanikumar et al., 2012).
Propiedades
IUPAC Name |
5-(2-methylprop-2-enoylamino)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-6(2)10(14)13-9-4-7(11(15)16)3-8(5-9)12(17)18/h3-5H,1H2,2H3,(H,13,14)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOBVSWSDYFEMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50995912 | |
| Record name | 5-[(1-Hydroxy-2-methylprop-2-en-1-ylidene)amino]benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50995912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methacryloylamino)isophthalic acid | |
CAS RN |
74398-76-8 | |
| Record name | 5-[(1-Hydroxy-2-methylprop-2-en-1-ylidene)amino]benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50995912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



